Ethyl 6-nitroquinoxaline-2-carboxylate
Overview
Description
Ethyl 6-nitroquinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with an ethyl ester group at the 2-position and a nitro group at the 6-position.
Preparation Methods
Ethyl 6-nitroquinoxaline-2-carboxylate can be synthesized through several methods. One common synthetic route involves the condensation of 6-nitroquinoxaline-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane . The organic phase is then dried and evaporated to yield the desired ester.
Industrial production methods may involve similar steps but are typically optimized for higher yields and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Ethyl 6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-nitroquinoxaline-2-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and electroluminescent materials.
Agriculture: It is explored for its potential use in agrochemicals, particularly as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ethyl 6-nitroquinoxaline-2-carboxylate largely depends on its specific application. In pharmaceuticals, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The quinoxaline ring structure allows for interactions with biological macromolecules, enhancing its bioactivity.
Comparison with Similar Compounds
Ethyl 6-nitroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with anticancer properties.
Levomycin: Another antibiotic with a similar quinoxaline core.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-nitroquinoxaline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPZYSFLXBIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704699 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-38-6 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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